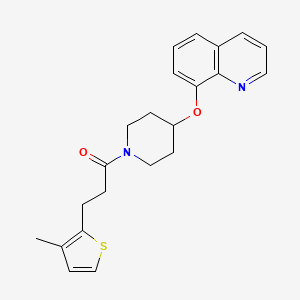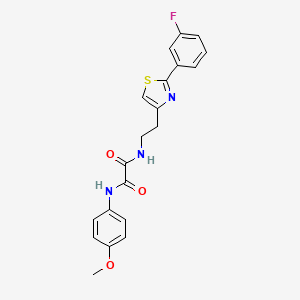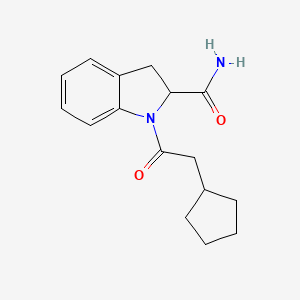![molecular formula C17H13N3O B2992505 N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide CAS No. 1808796-31-7](/img/structure/B2992505.png)
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide, also known as CQ1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. CQ1 has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide has various scientific research applications, including its potential use as a fluorescent probe for the detection of DNA and RNA. N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
Mecanismo De Acción
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide exerts its effects through various mechanisms, including the inhibition of DNA synthesis and the inhibition of the growth of cancer cells. N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which may play a role in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis and the inhibition of the growth of cancer cells. N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which may play a role in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide has various advantages and limitations for lab experiments. One advantage is its high yield and purity when synthesized through the reaction of 2-aminobenzo[f]quinoline with acrylonitrile. However, one limitation is that N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide may have potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide, including its potential use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to determine the potential toxicity of N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide and its potential use in cancer treatment and the treatment of Alzheimer's disease. Further studies are also needed to determine the optimal dosage and administration of N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide in various experiments.
Métodos De Síntesis
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide can be synthesized through various methods, including the reaction of 2-aminobenzo[f]quinoline with acrylonitrile in the presence of a catalyst. This method yields a high yield of N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide, and the product can be purified through column chromatography. Other methods include the reaction of 2-aminobenzo[f]quinoline with cyanogen bromide and the reaction of 2-aminobenzo[f]quinoline with ethyl cyanoacetate in the presence of a base.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11(10-18)20-17(21)15-9-12-5-2-3-6-13(12)14-7-4-8-19-16(14)15/h2-9,11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOUXLYHTGAUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC2=CC=CC=C2C3=C1N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2992427.png)
![2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2992428.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)
![3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2992431.png)

![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)
![4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2992434.png)
![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)
![6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2992436.png)
![5-[(2-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B2992439.png)
![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2992445.png)